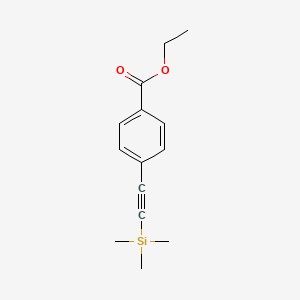

4-Trimethylsilanylethynyl-benzoic acid ethyl ester, 97%

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester can be represented by the SMILES stringCSi(C)C#Cc1ccc(cc1)C(O)=O . This indicates that the molecule contains a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzoic acid ethyl ester group. Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester include a density of 1.0±0.1 g/cm³, a boiling point of 299.2±32.0 °C at 760 mmHg, and a flash point of 112.0±20.7 °C . It also has a molar refractivity of 72.4±0.4 cm³ and a polar surface area of 26 Ų .Applications De Recherche Scientifique

Antifungal Activity

This compound has been used in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which were assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .

Synthesis of Substituted Phenylene-Ethynylene-Based Conjugated Rods

A series of -substituted-4-(4-trimethylsilanylethynyl-phenylethynyl)benzenes have been prepared via Pd/Cu-catalysed cross-coupling of 1-iodo- or bromo-p-substituted benzenes with 1-(trimethylsilylethynyl)-4-ethynyl benzene . This compound plays a crucial role in the synthesis of these conjugated rods .

Synthesis of Basic Esters

This compound can be used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid . These compounds have been evaluated for antihypertensive and local anesthetic activity .

Propriétés

IUPAC Name |

ethyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVGUOKLFNPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((trimethylsilyl)ethynyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)